molecular formula C13H18O5 B15210125 Diethyl(furan-2-ylmethyl)(methyl)propanedioate CAS No. 6969-34-2

Diethyl(furan-2-ylmethyl)(methyl)propanedioate

Cat. No.: B15210125
CAS No.: 6969-34-2
M. Wt: 254.28 g/mol
InChI Key: CBARJWBSVWJPFO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Diethyl(furan-2-ylmethyl)(methyl)propanedioate (IUPAC: 1,3-diethyl 2-(furan-2-ylmethyl)-2-methylpropanedioate) is a malonate derivative featuring a central propanedioate ester core substituted with a methyl group and a furan-2-ylmethyl group. Its molecular formula is C₁₄H₂₀O₅, with a molecular weight of 268.31 g/mol.

Synthesis The synthesis of such compounds typically involves nucleophilic substitution or alkylation of diethyl malonate. For example, diethyl bromomalonate can react with methylbenzylamine to form intermediates like diethyl 2-(benzyl(methyl)amino)propanedioate, which are subsequently hydrogenated to remove protecting groups . Adapting this method, this compound could be synthesized by substituting benzyl groups with furan-2-ylmethyl moieties.

Properties

CAS No.

6969-34-2

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

diethyl 2-(furan-2-ylmethyl)-2-methylpropanedioate

InChI

InChI=1S/C13H18O5/c1-4-16-11(14)13(3,12(15)17-5-2)9-10-7-6-8-18-10/h6-8H,4-5,9H2,1-3H3

InChI Key

CBARJWBSVWJPFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CC1=CC=CO1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(furan-2-ylmethyl)-2-methylmalonate typically involves the alkylation of diethyl malonate with furan-2-ylmethyl bromide in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-(furan-2-ylmethyl)-2-methylmalonate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ester groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the furan ring.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted malonates depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-(furan-2-ylmethyl)-2-methylmalonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving furan derivatives.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 2-(furan-2-ylmethyl)-2-methylmalonate involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the ester groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key analogs of diethyl(furan-2-ylmethyl)(methyl)propanedioate, highlighting substituents and applications:

Compound Name (IUPAC) Substituents Molecular Formula Key Applications/Findings Reference
1,3-Diethyl 2-[(2-methyl-4-oxoquinolin-3-yl)methyl]propanedioate Quinolinylmethyl, methyl C₁₇H₁₉NO₄ Intermediate in heterocyclic synthesis; 69% yield
Diethyl 2-{[3-(2,4,6-trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methylidene}propanedioate Indole-sulfonyl, trimethylbenzyl C₃₁H₃₂N₂O₆S Antihypertensive candidate via renin inhibition (in silico)
1,3-Diethyl 2-[(4-methoxyphenyl)methyl]-2-(3-oxo-3-phenylpropyl)propanedioate Methoxyphenyl, phenylketone C₂₅H₂₈O₆ Catalytic studies; NMR data reported
Diethyl 2-acetamido-2-[(3-nitrophenyl)methyl]propanedioate Acetamido, nitrophenyl C₁₆H₂₀N₂O₇ No explicit bioactivity; structural complexity
Diethyl 2-(2-cyanoethyl)-2-ethylpropanedioate Cyanoethyl, ethyl C₁₂H₁₇NO₄ Specialty chemical; limited application data

Physical Properties

  • Spectroscopic Data : Ethyl ester protons (δ ~1.30 ppm) and aromatic protons (δ ~7.22–7.39 ppm) are consistent across analogs (), aiding structural confirmation .

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